(5aR,10bS)-2-(2,4,6-Triisopropylphenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate
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Overview
Description
The compound “(5aR,10bS)-2-(2,4,6-Triisopropylphenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate” is a complex organic molecule that belongs to the class of triazolo-oxazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the Indeno[2,1-b][1,2,4]triazole Core: This can be achieved through a cyclization reaction involving a suitable indene derivative and a triazole precursor.
Introduction of the Oxazine Ring: This step may involve the reaction of the triazole intermediate with an appropriate oxazine-forming reagent under controlled conditions.
Substitution with 2,4,6-Triisopropylphenyl Group: This step can be carried out using a Friedel-Crafts alkylation reaction.
Formation of the Tetrafluoroborate Salt: The final step involves the conversion of the intermediate compound into its tetrafluoroborate salt form using tetrafluoroboric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action.
Medicine
In medicinal chemistry, the compound may be explored as a potential drug candidate. Its ability to interact with specific molecular targets can be leveraged to develop new therapeutic agents.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (5aR,10bS)-2-(2,4,6-Trimethylphenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate
- (5aR,10bS)-2-(2,4,6-Triethylphenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate
Uniqueness
The uniqueness of the compound lies in its specific substitution pattern and the presence of the tetrafluoroborate counterion
Properties
Molecular Formula |
C27H34BF4N3O |
---|---|
Molecular Weight |
503.4 g/mol |
IUPAC Name |
4-[2,4,6-tri(propan-2-yl)phenyl]-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate |
InChI |
InChI=1S/C27H34N3O.BF4/c1-16(2)20-11-22(17(3)4)26(23(12-20)18(5)6)30-15-29-25(28-30)14-31-24-13-19-9-7-8-10-21(19)27(24)29;2-1(3,4)5/h7-12,15-18,24,27H,13-14H2,1-6H3;/q+1;-1 |
InChI Key |
VKKLFWUHNAKJTG-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)C1=CC(=C(C(=C1)C(C)C)N2C=[N+]3C4C(CC5=CC=CC=C45)OCC3=N2)C(C)C |
Origin of Product |
United States |
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